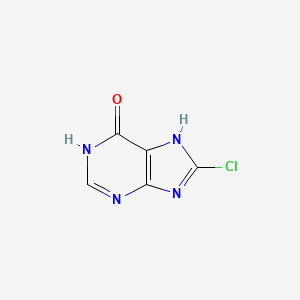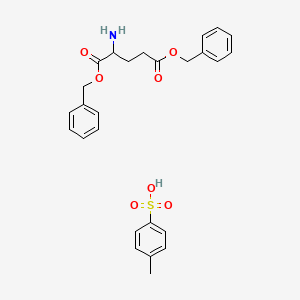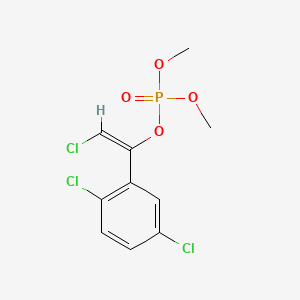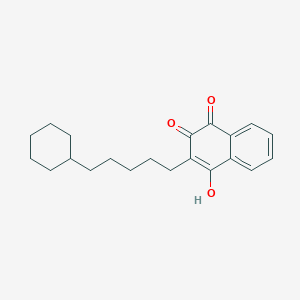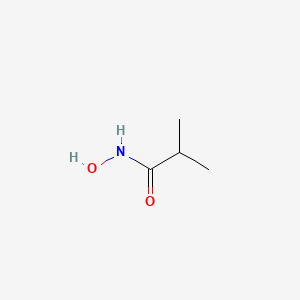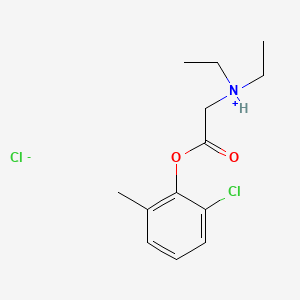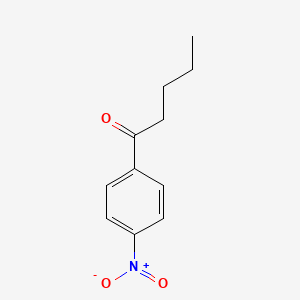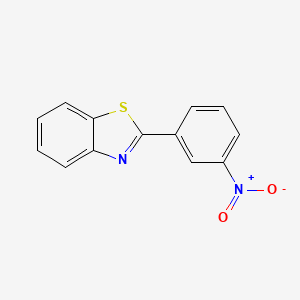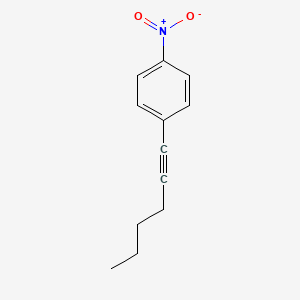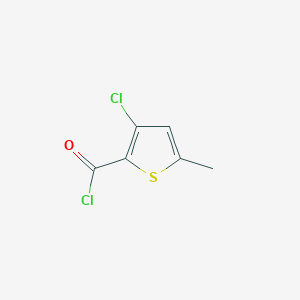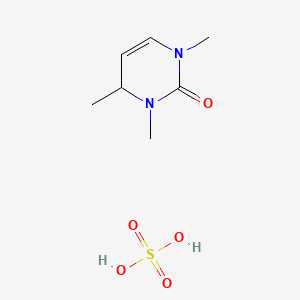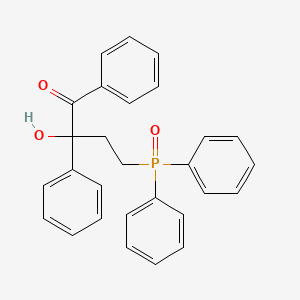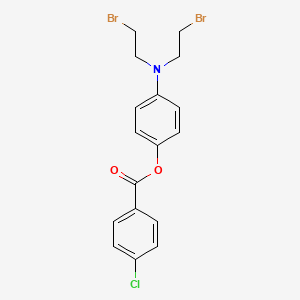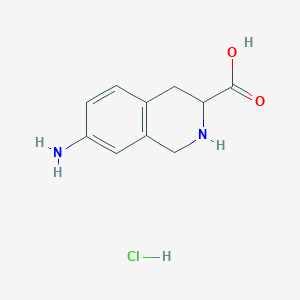
7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride
描述
7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride is a synthetic compound that belongs to the class of isoquinoline derivatives. This compound is notable for its unique structural features, which include a tetrahydroisoquinoline core and an amino group at the seventh position. It is often used in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Cyclization: One common method for synthesizing this compound involves the Pictet-Spengler cyclization. This reaction typically starts with a phenylethylamine derivative and an aldehyde or ketone, which undergo cyclization in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Reductive Amination: Another method involves the reductive amination of a suitable precursor, such as a keto acid, with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, followed by purification steps such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the tetrahydroisoquinoline ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group or the ring system using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a modulator of biological pathways.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
- Used in the design of drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Shares a similar core structure but lacks the amino group at the seventh position.
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness:
- The presence of the amino group at the seventh position in 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride provides unique reactivity and biological activity compared to its analogs.
- This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
7-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5,11H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVWLUBDEQGBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


